molecular formula C12H11N3O2 B14906769 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile

4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile

Cat. No.: B14906769
M. Wt: 229.23 g/mol
InChI Key: BMHIRHBRVOVGDT-UHFFFAOYSA-N
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Description

4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is an organic compound with the molecular formula C11H9N3O3. It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agrochemicals . The compound features a benzonitrile group linked to an oxadiazole ring through a methoxy bridge, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields and purity of the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile include:

These compounds share the oxadiazole core but differ in their substituents, leading to unique properties and applications .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile

InChI

InChI=1S/C12H11N3O2/c1-2-11-14-12(17-15-11)8-16-10-5-3-9(7-13)4-6-10/h3-6H,2,8H2,1H3

InChI Key

BMHIRHBRVOVGDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)COC2=CC=C(C=C2)C#N

Origin of Product

United States

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